![molecular formula C22H21NO4 B4196413 1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)
1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Overview
Description
The molecule “1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a phenyl group substituted with three methoxy groups at the 2, 4, and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring and the introduction of the trimethoxyphenyl group. The exact method would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and trimethoxyphenyl groups. The quinoline moiety is planar due to the conjugation of the nitrogen atom with the aromatic ring. The trimethoxyphenyl group would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline and trimethoxyphenyl groups. The nitrogen atom in the quinoline ring could act as a nucleophile in certain reactions. The methoxy groups on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy groups could increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-18-12-20(27-3)19(26-2)10-15(18)16-11-21(24)23-17-9-8-13-6-4-5-7-14(13)22(16)17/h4-10,12,16H,11H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCCCGMYAODEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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